(S)-ethyl 3,4-dihydroxybutanoate

Description

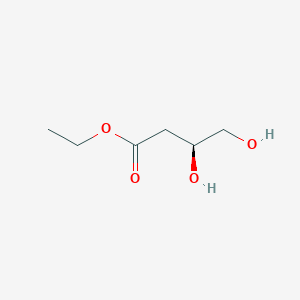

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3,4-dihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYSMCMNKCLRND-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of S Ethyl 3,4 Dihydroxybutanoate and Its Key Precursors

Chemo-Enzymatic Synthetic Strategies

Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful approach for the synthesis of (S)-ethyl 3,4-dihydroxybutanoate, providing high enantioselectivity under mild reaction conditions. nih.gov

Biocatalytic Approaches for Enantioselective Production of this compound

Biocatalysis plays a crucial role in the enantioselective production of this compound. Enzymes, with their inherent chirality, can effectively distinguish between enantiomers, leading to products with high optical purity.

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of chiral butanoates, lipases and esterases are commonly employed to selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)- or (R)-enantiomer. nih.govnih.gov For instance, the kinetic resolution of racemic alcohols using lipase-catalyzed acylation can produce enantiopure products. organic-chemistry.org A notable example is the use of pig liver esterase for the asymmetric hydrolysis of symmetric diesters to create chiral half-esters, which can then be converted into the target molecule through organic synthesis. nih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lipase B from Candida antarctica | Racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 99% | 38% | mdpi.com |

| Lipase AK from Pseudomonas sp. | 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | 91% | N/A | mdpi.com |

| Halohydrin dehalogenase HHDH-PL | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | N/A | 85% | rsc.org |

Directed biotransformations involve the use of specific enzymes or whole-cell biocatalysts to achieve high stereochemical purity in the synthesis of chiral compounds. nih.gov For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ethyl ester (COBE) to (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] has been demonstrated with over 99% enantiomeric excess using a recombinant whole-cell catalyst. nih.gov This catalyst was constructed by coexpressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium in Escherichia coli. nih.gov This system also includes a cofactor regeneration system, which is crucial for the economic feasibility of the process. nih.gov Similarly, the reduction of ketoesters to their corresponding (S)-hydroxy esters with high enantiomeric excess (99%) and yield (98%) has been achieved using a reductase from Pichia methanolica expressed in E. coli. nih.gov

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield/Titer | Reference |

| Recombinant E. coli with carbonyl reductase and glucose dehydrogenase | 4-chloro-3-oxobutanoate ethyl ester (COBE) | (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] | >99% | 1,398 mM | nih.gov |

| Recombinant E. coli with reductase from Pichia methanolica | Keto-methyl ester | (S)-hydroxy methyl ester | 99% | 98% | nih.gov |

Microbial Biosynthesis Pathways for Dihydroxybutyrate Derivatives

Microbial biosynthesis presents a promising and sustainable alternative to chemical synthesis for producing dihydroxybutyrate derivatives. This approach often utilizes renewable resources and operates under milder conditions. nih.govmit.edu

Metabolic engineering of microorganisms has enabled the production of 3,4-dihydroxybutyric acid (3,4-DHBA), the precursor to this compound, from renewable feedstocks like glucose and xylose. nih.govmit.edunih.gov One novel biosynthetic pathway established in Escherichia coli converts D-xylose to 3,4-DHBA in five steps. nih.govresearchgate.net This pathway was optimized by incorporating efficient enzymes and engineering the host strain to eliminate competing metabolic pathways, resulting in a titer of 1.27 g/L of 3,4-DHBA in shake flasks. nih.gov Another study developed a dual-substrate system using xylose as a synthetic substrate and glucose for cell growth in engineered E. coli for 3,4-DHBA production. nih.gov By blocking competing pathways and regulating NAD+ availability, a production of 0.38 g/L of 3,4-DHBA was achieved. nih.gov

| Engineered Microorganism | Substrate(s) | Product | Titer | Reference |

| Escherichia coli | D-xylose | 3,4-Dihydroxybutyric acid (3,4-DHBA) | 1.27 g/L | nih.gov |

| Escherichia coli | Glucose and Glycolic acid | 3,4-Dihydroxybutyric acid (3,4-DHBA) | 555 mg/L | aiche.org |

| Escherichia coli | Xylose and Glucose | 3,4-Dihydroxybutyric acid (3,4-DHBA) | 0.38 g/L | nih.gov |

| Escherichia coli | Glucose | 3,4-Dihydroxybutyric acid (3,4-DHBA) | ~1 g/L | mit.edu |

Asymmetric Chemical Synthesis Methodologies

Asymmetric chemical synthesis provides powerful tools for the construction of chiral molecules like this compound. These methods rely on the use of chiral reagents or catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity.

Chiral Auxiliary-Mediated Approaches to this compound Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgresearchgate.netsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in asymmetric synthesis. researchgate.netsigmaaldrich.com

One of the most successful classes of chiral auxiliaries are the Evans oxazolidinones. wikipedia.orguwindsor.ca These auxiliaries, derived from readily available amino alcohols, can be acylated and then subjected to stereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions. wikipedia.orguwindsor.cayoutube.com For instance, an N-acyloxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the oxazolidinone ring. wikipedia.org This approach allows for the highly diastereoselective construction of new stereocenters. wikipedia.orguwindsor.ca

In the context of synthesizing derivatives of this compound, a chiral auxiliary can be attached to a suitable C4 precursor. Subsequent reactions, such as alkylation or aldol condensation, would be directed by the auxiliary to establish the desired (S)-stereochemistry at the C3 position. Finally, removal of the auxiliary would afford the chiral 3-hydroxybutanoate derivative, which can then be converted to this compound. Other notable chiral auxiliaries include pseudoephedrine and camphorsultam. wikipedia.orgnih.gov

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reactions | Key Features |

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | High diastereoselectivity, predictable stereochemical outcome, readily available from amino alcohols. wikipedia.orguwindsor.ca |

| Pseudoephedrine | Alkylation of α-substituted amides | Forms crystalline derivatives, allows for the formation of quaternary stereocenters. nih.gov |

| Camphorsultam | Alkylation, Diels-Alder reactions | Derived from camphor, provides high stereocontrol. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric alkylation, Grignard reactions | Axially chiral, used in the synthesis of uncommon amino acids. wikipedia.org |

Stereoselective Reduction Techniques for Chiral Precursors

Stereoselective reduction of prochiral ketones is a powerful and widely used strategy for the synthesis of chiral alcohols. nih.govnih.gov This approach is particularly relevant for the synthesis of this compound, where the key step is the asymmetric reduction of a β-keto ester precursor, such as ethyl 4-chloro-3-oxobutanoate. asm.orgresearchgate.nettandfonline.com

A variety of methods have been developed for the asymmetric reduction of ketones and β-keto esters. nih.gov These include the use of chiral metal complexes as catalysts for asymmetric hydrogenation and the application of chiral reducing agents. nih.govnih.gov

Ruthenium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the production of chiral alcohols with excellent enantioselectivity. nih.gov Catalysts derived from ruthenium and chiral ligands, such as those based on cinchona alkaloids or chiral diphosphines, can effectively reduce a wide range of ketones and β-keto esters to their corresponding chiral alcohols with high enantiomeric excess (ee). nih.gov For example, the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a suitable ruthenium catalyst can yield ethyl (S)-4-chloro-3-hydroxybutanoate, a direct precursor to this compound, in high yield and ee. researchgate.netgoogle.com Iridium-catalyzed asymmetric hydrogenation with chiral ligands has also been shown to be effective for the reduction of β-keto esters. rsc.org

Another important class of reagents for stereoselective reduction are chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. nih.govacs.org These catalysts are highly effective for the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. nih.govacs.org The reduction of a chiral keto alcohol precursor with a chiral oxazaborolidine reagent can lead to the formation of a single enantiomer of the corresponding chiral diol. nih.gov

Table 2: Comparison of Stereoselective Reduction Methods for β-Keto Esters

| Method | Catalyst/Reagent | Key Features | Typical Enantioselectivity |

| Asymmetric Hydrogenation | Ruthenium or Iridium complexes with chiral ligands | High catalytic activity and enantioselectivity. nih.govrsc.org | Up to 99.9% ee. nih.gov |

| CBS Reduction | Chiral oxazaborolidine catalysts | Highly enantioselective for the reduction of ketones. nih.govacs.org | Often >99% ee. acs.org |

| Microbial Reduction | Whole cells or isolated enzymes (reductases) | Environmentally friendly, high stereoselectivity. asm.orgresearchgate.netnih.gov | Can exceed 99% ee. tandfonline.comnih.gov |

Multi-Step Conversions from Natural Chiral Pool Starting Materials (e.g., L-Malic Acid, Carbohydrates)

The "chiral pool" refers to the collection of abundant and inexpensive enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes. nih.govwikipedia.org These readily available chiral molecules serve as versatile starting materials for the synthesis of more complex chiral targets, including this compound. wikipedia.orgnih.gov

L-Malic acid is a particularly attractive C4 chiral building block for the synthesis of this compound due to its low cost and the presence of the desired stereocenter. researchgate.netnih.gov A synthetic route starting from L-malic acid can be designed to transform its existing stereochemistry into the target molecule. For example, a practical and efficient synthesis of both enantiomers of ethyl 2-hydroxy-4-phenylbutanoate has been developed starting from L-malic acid. researchgate.net This demonstrates the utility of L-malic acid as a versatile chiral precursor. The synthesis of Sunitinib, an anticancer drug, also utilizes L(-)-malic acid in its final salt formation step. google.com

Carbohydrates, such as D-erythorbic acid, also represent a valuable source of chirality for the synthesis of C4 building blocks. researchgate.net For instance, new multifunctional chiral C4 building blocks have been conveniently prepared from commercially available D-erythorbic acid in a few steps with good yields. researchgate.net These densely functionalized and stereochemically rich compounds are useful in asymmetric synthesis. researchgate.net Similarly, practical syntheses of trans-dihydroxybutyrolactols, which are also C4 chiral building blocks, have been achieved on a multigram scale from inexpensive chiral pool compounds like L-ascorbic acid and D- and L-tartaric acid. rsc.org

The use of chiral pool starting materials offers an efficient and economical approach to the synthesis of enantiomerically pure compounds by leveraging the chirality that is already present in nature. nih.govnih.gov

Advanced Applications of S Ethyl 3,4 Dihydroxybutanoate As a Chiral Building Block

Utility in the Total Synthesis of Complex Natural Products

The precise stereochemistry of (S)-ethyl 3,4-dihydroxybutanoate makes it an invaluable starting material for the total synthesis of intricate natural products. Its dihydroxy functionality allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Synthesis of Laulimalide (B1674552) Anti-Tumor Agents

Laulimalide, a potent anti-tumor macrolide originally isolated from marine sponges, has been a significant target for total synthesis due to its promising clinical potential. nih.gov The synthesis of laulimalide is a complex undertaking that involves the assembly of several key fragments. nih.gov

In some synthetic routes, derivatives of this compound can be envisioned as precursors to key stereocenters within the laulimalide structure. The inherent chirality of the building block helps establish the correct stereochemistry in the final natural product. The synthesis often involves convergent strategies where different segments of the molecule are prepared separately and then combined. nih.gov Key reactions in such syntheses can include Julia olefination, Yamaguchi macrolactonization, and ring-closing metathesis to construct the complex macrocyclic and dihydropyran ring systems. nih.gov

The development of new synthetic methodologies is often driven by the challenges presented in natural product synthesis. For instance, the synthesis of laulimalide and its analogues has spurred the development of novel reactions and strategies to overcome synthetic hurdles, ultimately leading to more efficient routes to these potent anti-tumor agents. nih.gov

| Synthetic Step | Description |

| Julia Olefination | Assembly of major carbon fragments of the laulimalide backbone. nih.gov |

| Yamaguchi Macrolactonization | Formation of the large macrolide ring structure. nih.govnih.gov |

| Ring-Closing Metathesis | Construction of the dihydropyran rings within the molecule. nih.gov |

| Sharpless Epoxidation | Stereoselective introduction of a crucial epoxide group. nih.gov |

Intermediates in Vitamin D and Related Compound Synthesis

The synthesis of vitamin D and its analogues is another area where chiral building blocks derived from this compound can play a role. Vitamin D3 and its hormonally active form, 1α,25-dihydroxyvitamin D3, are crucial for various physiological processes. nih.govnih.gov The synthesis of these complex molecules often requires the construction of a chiral CD-ring system, which can be challenging. nih.gov

While many syntheses utilize the naturally derived CD-ring from vitamin D3 itself, the development of synthetic routes using smaller chiral building blocks allows for greater flexibility in creating modified analogues with potentially improved therapeutic properties. nih.gov These analogues are investigated for their potential as anticancer agents with reduced calcemic effects. nih.gov The synthesis of these compounds can involve key steps like olefination reactions to couple different parts of the molecule. nih.gov

| Vitamin D Analogue Type | Synthetic Goal |

| D-Ring Modified Analogues | To create novel vitamin D compounds with potentially enhanced biological activity and reduced side effects. nih.gov |

| 16-ene-Vitamin D3 Analogues | Investigated as potential anticancer agents with low calcemic effects. nih.gov |

Contribution to Honaucin Derivatives and Other Bioactive Compounds

The versatility of this compound extends to the synthesis of various other bioactive compounds. Bioactive compounds are substances that have a biological effect on living organisms, and many natural products fall into this category. nih.gov These compounds often possess complex structures with multiple chiral centers. acs.org

The synthesis of such compounds relies on the availability of enantiopure starting materials like this compound to control the stereochemical outcome of the reaction sequence. The development of synthetic methods to access these building blocks is therefore of significant importance in organic synthesis. acs.org

Precursor for Pharmaceutical Intermediates and Fine Chemicals

Beyond natural product synthesis, this compound is a key starting material for the production of various pharmaceutical intermediates and fine chemicals. Its chiral nature is essential for the efficacy of many modern drugs.

Chiral Synthons for HMG-CoA Reductase Inhibitors (e.g., Atorvastatin (B1662188) Precursors)

HMG-CoA reductase inhibitors, commonly known as statins, are a class of lipid-lowering drugs used to treat high cholesterol. nih.gov Atorvastatin is a prominent member of this class. A key chiral intermediate in the synthesis of atorvastatin is (R)-ethyl 4-cyano-3-hydroxybutanoate. nih.gov While this is the (R)-enantiomer, the synthesis of such chiral molecules often involves strategies where the related (S)-enantiomer or its derivatives can be utilized.

The synthesis of these intermediates is a significant area of research, with both chemical and enzymatic methods being developed to produce them in high optical purity. nih.gov The demand for these chiral building blocks is driven by the large-scale production of statin drugs. google.com

| Statin | Mechanism of Action | Relevance of Chiral Precursors |

| Atorvastatin | Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. pharmacy180.com | The side chain contains a key chiral hydroxyl group, the stereochemistry of which is crucial for its activity. nih.gov |

| Simvastatin | A prodrug that is hydrolyzed to its active form, which inhibits HMG-CoA reductase. pharmacy180.com | Also contains a chiral core that is essential for its biological function. |

| Rosuvastatin (B1679574) | A potent inhibitor of HMG-CoA reductase. nih.gov | Possesses a chiral side chain that dictates its interaction with the enzyme. |

Building Blocks for Beta-Lactam Antibiotics and Diverse Drug Classes

Beta-lactam antibiotics are a major class of antibacterial agents characterized by the presence of a beta-lactam ring in their structure. wikipedia.orgyoutube.com This class includes well-known drugs like penicillins and cephalosporins. nih.gov The synthesis of novel beta-lactam antibiotics often requires the use of chiral building blocks to introduce specific stereochemistry into the molecule, which can influence the antibiotic's spectrum of activity and resistance to bacterial enzymes like beta-lactamases. nih.govmdpi.com

Synthesis of Optically Active Butanetriols and Related Chiral Alcohols

This compound serves as a valuable precursor for the synthesis of optically active polyols, most notably (S)-1,2,4-butanetriol. The conversion is typically achieved through the chemical reduction of the ester functional group. This transformation preserves the stereocenter at the C2 position, making it an efficient method for producing enantiopure butanetriol, a significant chiral building block in its own right.

The reduction can be carried out using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) in an organic solvent. google.com This process reduces the ester to a primary alcohol, yielding 1,2,4-butanetriol. When the starting material is the optically active this compound, the reaction proceeds with high fidelity, meaning substantially no racemization occurs, thus yielding optically active (S)-1,2,4-butanetriol. google.com Other methods, such as catalytic hydrogenation, can also be employed. dtic.mil

(S)-1,2,4-butanetriol is a key intermediate for various applications, including as a precursor for the cholesterol-lowering drugs rosuvastatin (Crestor) and ezetimibe (B1671841) (Zetia). wikipedia.org The reliable synthesis from this compound underscores the latter's importance as a foundational chiral molecule.

Table 1: Reduction of 3,4-Dihydroxybutanoate Derivatives to 1,2,4-Butanetriol

| Starting Material | Reducing Agent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 3,4-dihydroxybutanoate ester | Sodium Borohydride (NaBH₄) | 1,2,4-Butanetriol | Cost-effective and safe for industrial scale. | google.com |

| Optically active 3,4-dihydroxybutanoate | Sodium Borohydride (NaBH₄) | Optically active 1,2,4-Butanetriol | Preserves stereochemistry without significant racemization. | google.com |

| Dimethyl malate (B86768) (related precursor) | Lithium Aluminum Hydride (LiAlH₄) | 1,2,4-Butanetriol | Effective on a laboratory scale. | google.com |

| Malic acid esters (related precursor) | Catalytic Hydrogenation | 1,2,4-Butanetriol | Suitable for large-scale production. | dtic.mil |

Integration into Polymer Chemistry and Advanced Materials Science

The unique bifunctional nature of this compound, possessing two hydroxyl groups and a modifiable ester group, makes it and its derivatives highly suitable for integration into advanced polymer synthesis.

Monomer for Degradable Biocompatible Polycarbonates via Alternating Copolymerization

Derivatives of (S)-3,4-dihydroxybutyric acid are promising monomers for producing biocompatible and degradable aliphatic polycarbonates. nih.gov Specifically, the epoxide derivative, tert-butyl 3,4-epoxybutanoate, can undergo alternating copolymerization with carbon dioxide (CO₂) to yield poly(tert-butyl 3,4-dihydroxybutanoate carbonate). researchgate.netresearchgate.net This reaction is efficiently mediated by bifunctional cobalt(III) salen catalysts. nih.gov

The resulting copolymer demonstrates a high degree of structural regularity, with over 99% carbonate linkages and 100% head-to-tail regioselectivity. researchgate.netresearchgate.net This precision is crucial for defining the polymer's physical and biodegradable properties. The polymer has a glass-transition temperature (Tg) of 37 °C, making it suitable for biomedical applications. nih.gov The tert-butyl protecting group on the pendant carboxylate can be removed post-polymerization to yield poly(3,4-dihydroxybutyric acid carbonate), a polymer with a free carboxylic acid group that can be further functionalized. researchgate.netresearchgate.net A key feature of this polycarbonate is its degradability; in aqueous conditions (pH 8 at 37°C), it breaks down into its biomass precursors, β-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyrate. researchgate.netresearchgate.net

Table 2: Alternating Copolymerization of tert-Butyl 3,4-Epoxybutanoate and CO₂

| Parameter | Value/Observation | Reference |

|---|---|---|

| Monomers | racemic-tert-butyl 3,4-epoxybutanoate, Carbon Dioxide (CO₂) | researchgate.net |

| Catalyst | Bifunctional cobalt(III) salen complex | nih.gov |

| Polymer Product | Poly(tert-butyl 3,4-dihydroxybutanoate carbonate) | researchgate.net |

| Carbonate Linkages | >99% | researchgate.net |

| Regioselectivity | 100% head-to-tail | researchgate.net |

| Glass Transition Temperature (Tg) | 37 °C | nih.gov |

| Degradation Products (in water, pH 8) | β-hydroxy-γ-butyrolactone, 3,4-dihydroxybutyrate | researchgate.net |

Development of Polymer-Based Drug Delivery Systems from its Derivatives

The polycarbonates derived from 3,4-dihydroxybutyric acid are being actively explored for their potential in advanced drug delivery systems. nih.gov The ability to deprotect the pendant carboxylate group to yield poly(3,4-dihydroxybutyric acid carbonate) opens avenues for attaching therapeutic agents to the polymer backbone. researchgate.netresearchgate.net This creates a versatile platform for carrying and releasing drugs in a controlled manner.

A significant application is the development of water-soluble platinum-polymer conjugates. nih.gov Researchers have successfully synthesized these conjugates with high platinum loading, ranging from 21.3% to 29.5%. researchgate.net This suggests that poly(3,4-dihydroxybutyric acid carbonate) and its related derivatives are promising carriers for platinum-based chemotherapy drugs, potentially reducing side effects and improving therapeutic efficacy. nih.gov The biodegradable nature of the polymer backbone ensures that the carrier can be safely cleared from the body after releasing its payload. researchgate.netresearchgate.net The development of such systems highlights the successful translation of a simple chiral building block into a sophisticated, functional biomaterial for nanomedicine. nih.gov

Table 3: Platinum-Polymer Conjugate Characteristics

| Polymer Carrier | Therapeutic Agent | Achieved Drug Loading | Potential Application | Reference |

|---|---|---|---|---|

| Poly(3,4-dihydroxybutyric acid carbonate) | Platinum | 21.3% - 29.5% | Chemotherapy Drug Delivery | nih.govresearchgate.net |

Analytical and Spectroscopic Characterization in the Context of S Ethyl 3,4 Dihydroxybutanoate Research

Advanced Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating stereoisomers and assessing the enantiomeric excess (e.e.) of chiral compounds like (S)-ethyl 3,4-dihydroxybutanoate.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers. gcms.cz This method utilizes a chiral stationary phase, often a derivatized cyclodextrin, which interacts differently with the enantiomers of a volatile compound, leading to different retention times and thus separation. gcms.cz In the analysis of related compounds like ethyl 3-hydroxybutanoate, chiral GC with a β-cyclodextrin-based column has been successfully employed to separate the (S) and (R) enantiomers. nih.govrsc.org For instance, after acetylation of ethyl 3-hydroxybutanoate, the resulting ethyl 3-acetoxybutanoate enantiomers can be resolved, with the (S) and (R) forms showing distinct retention times. rsc.org This approach allows for the determination of the enantiomeric ratio in a sample. nih.gov

Table 1: Chiral GC Separation of Related Acetylated Butanoate Enantiomers rsc.org

| Compound | Chiral Stationary Phase | Retention Time (S-enantiomer) | Retention Time (R-enantiomer) |

| Ethyl 3-acetoxybutanoate | β-DEX 120 | 16.1 min | 15.2 min |

| Isobutyl 3-acetoxybutanoate | β-DEX 120 | 47.3 min | 43.6 min |

This interactive table provides representative data on chiral GC separation, illustrating the technique's ability to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. Chiral HPLC can be performed using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For the analysis of similar hydroxy esters, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a chiral reverse-phase HPLC method using an OD-RH column was developed to resolve all four stereoisomers. nih.govresearchgate.net This demonstrates the capability of chiral HPLC to handle complex mixtures of stereoisomers and accurately determine the enantiomeric excess of the desired product. nih.gov In some cases, enantiomeric excess of related compounds like methyl 3-hydroxybutanoate has been determined using HPLC-TOF/MS with a Chiralcel OD-H column. rsc.org

Spectroscopic Methods for Structural and Stereochemical Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For the related compound, ethyl 3-hydroxybutanoate, the ¹H NMR spectrum shows characteristic signals for the methyl, methylene, and methine protons. rsc.orgorgsyn.org Similarly, the ¹³C NMR spectrum provides distinct peaks for each carbon atom in the molecule. rsc.orgchemicalbook.com These spectra serve as a fingerprint for the compound, allowing for its identification and an assessment of its purity by comparing the observed chemical shifts and coupling constants with known values. rsc.orgorgsyn.orgrsc.org

Table 2: Representative ¹H and ¹³C NMR Data for Ethyl 3-hydroxybutanoate rsc.org

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹H NMR | 4.06-4.22 (m, 3H), 3.22 (bs, 1H), 2.22-2.48 (m, 2H), 1.23 (d, J=6.2 Hz, 3H), 1.17 (t, J=7 Hz, 3H) |

| ¹³C NMR | 172.9, 64.2, 60.6, 42.7, 22.3, 14.0 |

This interactive table presents typical NMR data for a closely related compound, which is essential for structural verification.

Optical rotation is a key property of chiral molecules that measures the rotation of plane-polarized light as it passes through a sample. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. masterorganicchemistry.com For (S)-ethyl 3-hydroxybutanoate, a positive optical rotation ([α]D) value is observed, indicating it is dextrorotatory. orgsyn.orgchegg.comtcichemicals.com In contrast, its enantiomer, (R)-ethyl 3-hydroxybutyrate, exhibits a negative optical rotation of a similar magnitude. sigmaaldrich.com This property is crucial for determining the enantiomeric purity and confirming the absolute configuration of the synthesized or isolated compound. wikipedia.orgmasterorganicchemistry.com

Table 3: Optical Rotation Values for Ethyl 3-hydroxybutanoate Enantiomers

| Compound | Specific Rotation ([α]D) | Conditions |

| (S)-(+)-Ethyl 3-hydroxybutanoate | +43.5° | c 1.0 in chloroform (B151607) orgsyn.org |

| (R)-(-)-Ethyl 3-hydroxybutyrate | -46° | c = 1 in chloroform sigmaaldrich.com |

This interactive table highlights the opposing optical activities of the enantiomers, a fundamental aspect of their characterization.

Mass Spectrometry (MS) for Molecular Identification in Complex Research Matrices

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nist.gov Electron ionization (EI) mass spectrometry of the related ethyl 3-hydroxybutanoate provides a fragmentation pattern that can be used for its identification. rsc.orgnist.gov When coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying specific compounds in complex mixtures. rsc.orgmdpi.com This is particularly valuable in metabolic studies or for analyzing reaction products where this compound might be present among other substances. mdpi.comhmdb.ca

Biotechnological Production and Metabolic Engineering of S Ethyl 3,4 Dihydroxybutanoate and Analogues

Microbial Strain Development and Optimization for Enhanced Production

The foundation of a successful bioproduction process is a robust and efficient microbial host. The development of such strains involves extensive optimization, from genetic manipulation to fine-tuning fermentation conditions, to maximize product yield and productivity.

Metabolic engineering is a cornerstone for developing microbial cell factories capable of producing non-native compounds like 3,4-dihydroxybutyric acid (3,4-DHBA), the precursor acid to (S)-ethyl 3,4-dihydroxybutanoate. Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth.

Researchers have successfully established novel biosynthetic pathways in E. coli to produce 3,4-DHBA from renewable feedstocks like D-xylose. researchgate.netnih.gov One such pathway involves a five-step conversion based on non-phosphorylative D-xylose metabolism. nih.gov The initial steps of pathway development involve screening and incorporating efficient enzymes for each conversion step. For instance, a pathway was constructed using glucose dehydrogenase (BsGDH) from Bacillus subtilis, D-xylonate dehydratase (YagF) from E. coli, and benzoylformate decarboxylase (PpMdlC) from Pseudomonas putida, along with a suitable aldehyde dehydrogenase (ALDH). nih.gov This initial engineered strain was capable of producing 3.04 g/L of 3,4-DHBA. nih.gov

A critical strategy for enhancing production is the elimination of competing metabolic pathways that divert carbon flux away from the target product. By deleting genes such as xylA (xylose isomerase), ghrA and ghrB (glyoxylate/hydroxypyruvate reductases), and adhP (alcohol dehydrogenase), the accumulation of 3,4-DHBA was increased by 87%. researchgate.netnih.gov Further improvements have been achieved by constructing fusion proteins of sequential pathway enzymes, such as PpMdlC and YagF, which can enhance substrate channeling and improve catalytic efficiency. nih.gov This combinatorial approach of pathway introduction, host strain engineering, and protein fusion led to a significant increase in 3,4-DHBA titer to 7.71 g/L in shake flasks, with a yield of 0.482 g per gram of D-xylose. researchgate.netnih.gov

Table 1: Genetic Modifications in E. coli for Enhanced 3,4-DHBA Production

| Genetic Modification | Purpose | Resulting 3,4-DHBA Titer | Reference |

|---|---|---|---|

| Introduction of 5-step pathway from D-xylose | Establish novel biosynthetic route | 1.27 g/L | nih.gov |

| Introduction of pathway with BsGDH, YagF, PpMdlC, ALDH | Establish production from D-xylose | 3.04 g/L | nih.gov |

| Deletion of competing pathways (xylA, ghrA, ghrB, adhP) | Increase carbon flux to 3,4-DHBA | 87% increase in accumulation | researchgate.netnih.gov |

| Expression of PpMdlC-YagF fusion protein | Enhance catalytic efficiency | 7.71 g/L | researchgate.netnih.gov |

Optimizing the fermentation process is as crucial as engineering the microbial strain itself. arxada.com The goal is to create an environment that maximizes microbial growth and product formation. brain-biotech.com This involves the careful design of the culture medium and the physical parameters within the bioreactor. The composition of the fermentation medium is critical, as the type and concentration of carbon and nitrogen sources can significantly influence metabolic pathways and final product synthesis. nih.gov

For the production of the related compound ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), a fed-batch strategy was successfully employed to overcome substrate inhibition and maximize yield. nih.gov In a 50-L reactor, this strategy allowed the substrate (ethyl 4-chloro-3-oxobutanoate) concentration to reach 1.7 M, achieving a high product yield of 97.2% and an excellent enantiomeric excess of 99% after just 4 hours. nih.gov This resulted in a space-time yield of 413.17 mM/h, demonstrating the effectiveness of a well-designed fermentation process. nih.gov The process begins with propagation steps, known as the seed train, to generate sufficient biomass for inoculating the main production fermenter. arxada.com The accuracy and optimization of these early stages are vital for the success of the main fermentation. arxada.com

Table 2: Optimized Fermentation for (S)-CHBE Production in a 50-L Reactor

| Parameter | Optimized Value/Strategy | Outcome | Reference |

|---|---|---|---|

| Strategy | Substrate fed-batch | Reached 1.7 M substrate concentration | nih.gov |

| Reaction Time | 4 hours | - | nih.gov |

| Product Yield | 97.2% | - | nih.gov |

| Enantiomeric Excess (e.e.) | 99% | - | nih.gov |

| Space-Time Yield | 413.17 mM/h | Highest reported value for this product | nih.gov |

Enzyme Discovery, Characterization, and Directed Evolution for Specific Biotransformations

The heart of the biocatalytic synthesis of chiral molecules like this compound is the enzyme that creates the stereocenter. Ketoreductases (KREDs), also known as carbonyl reductases, are frequently used for the highly enantiospecific reduction of prochiral ketones to form chiral alcohols. rsc.org The discovery of novel enzymes and the enhancement of existing ones through protein engineering are key research areas. nih.gov

Directed evolution has emerged as a powerful tool to overcome the limitations of natural enzymes, such as low activity, insufficient stability, or incorrect enantioselectivity. nih.govnih.govrsc.org This process involves creating mutant libraries of an enzyme and screening for variants with improved properties. For example, through structure-guided directed evolution of a carbonyl reductase (SSCR), a mutant (M4) was developed that showed a 23.9-fold increase in enzyme activity for the desymmetric reduction of a prochiral diketone, yielding the desired (2S,3S)-stereoisomer with a ratio greater than 98%. acs.org Similarly, a carbonyl reductase (LsCR) was engineered through a combination of saturation and iterative mutation, resulting in a mutant (LsCRM3) with 4.7 times the catalytic activity and 2.9 times the catalytic efficiency (kcat/KM) of the wild-type enzyme. nih.gov

In the context of 3,4-DHBA production, in vitro assays are used to screen and characterize various enzymes for the pathway, such as aldehyde dehydrogenases (ALDHs) that catalyze the final oxidation step to the carboxylic acid. nih.gov For the production of analogues like (S)-CHBE, a recombinant E. coli expressing both a carbonyl reductase for the stereoselective reduction and a glucose dehydrogenase for cofactor (NADPH) regeneration is a common and effective strategy. nih.govnih.gov

Table 3: Examples of Directed Evolution of Reductases for Chiral Synthesis

| Original Enzyme | Engineering Strategy | Mutant | Key Improvement | Reference |

|---|---|---|---|---|

| Carbonyl Reductase (SSCR) | Structure-guided directed evolution | M4 | 23.9-fold increase in activity | acs.org |

| Carbonyl Reductase (LsCR) | Saturation and iterative mutation | LsCRM3 | 4.7-fold increase in activity, 2.9-fold increase in kcat/KM | nih.gov |

Bioreactor System Design and Scale-Up Considerations for Chiral Intermediate Production

Translating a successful lab-scale bioprocess to an industrial scale is a significant challenge that requires careful engineering considerations. nih.gov The process, which can involve scaling up by factors of thousands to millions in volume (e.g., from 10 L to over 20,000 L), must reproduce the performance achieved in the lab. nih.gov Key challenges in large-scale fermenters include maintaining homogenous mixing, ensuring adequate oxygen supply, and managing heat and CO2 removal. brain-biotech.comnih.gov

Scale-up strategies often rely on maintaining constant values for certain engineering parameters between the different scales. researchgate.net Commonly used parameters include power input per unit volume (P/V), impeller tip speed, and the volumetric oxygen mass transfer coefficient (kLa). researchgate.neta3p.org For example, maintaining a constant P/V is a widely accepted approach for scaling up suspension cultures. a3p.org However, what works at a small scale may not be directly applicable at a large scale, where gradients in nutrients, pH, and dissolved oxygen can form. researchgate.net Therefore, a deep understanding of the process parameters and their interplay with the bioreactor's fluid dynamics is essential. nih.gov

The scale-up of the (S)-CHBE production process provides a practical example. After optimization in a 50-L reactor, the process was transferred to a 500-L fermentor. nih.gov In the larger vessel, the enzyme activity reached 23,661.65 U/L and the cell biomass was 13.90 g dry cell weight/L, which were 3.24 and 2.60 times higher, respectively, than in the 50-L fermentor, demonstrating a successful scale-up that even improved certain parameters. nih.gov The increasing popularity of single-use bioreactors (SUBs) in the industry offers flexibility, reduces cleaning requirements, and minimizes cross-contamination risks, making them an attractive option for the production of high-value chiral intermediates. brain-biotech.coma3p.org

Table 4: Key Parameters in Bioreactor Scale-Up

| Parameter | Description | Importance in Scale-Up | Reference |

|---|---|---|---|

| Power per Volume (P/V) | Energy input by agitation per unit of reactor volume. | Maintained constant to ensure similar mixing intensity and shear stress. | researchgate.neta3p.org |

| kLa | Volumetric oxygen mass transfer coefficient. | Crucial for supplying sufficient oxygen for aerobic cultures; ensuring it meets cell demand is critical. | researchgate.netcontentstack.com |

| Mixing Time | Time required to achieve a homogenous mixture after adding a tracer. | Indicates mixing efficiency; longer times in large reactors can lead to performance-damaging gradients. | contentstack.com |

| Tip Speed | The speed at the outer edge of the impeller. | Related to the maximum shear stress experienced by the cells. | researchgate.net |

Mechanistic and Theoretical Investigations of Stereochemical Transformations Involving S Ethyl 3,4 Dihydroxybutanoate

Principles of Enantioselectivity and Diastereoselectivity in Synthetic Pathways

In the synthesis of chiral molecules, the concepts of enantioselectivity and diastereoselectivity are fundamental. Stereoisomers are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. Enantiomers are non-superimposable mirror images of each other, much like a left and right hand, while diastereomers are stereoisomers that are not mirror images. princeton.edu

The goal in a stereoselective synthesis is to produce a single desired stereoisomer out of many possibilities.

Enantioselectivity is achieved when a reaction favors the formation of one enantiomer over the other. This is often accomplished by using a chiral catalyst or reagent that interacts differently with the prochiral substrate to create two different energy pathways.

Diastereoselectivity occurs when a reaction favors the formation of one diastereomer over another. This can happen in reactions that create a new stereocenter in a molecule that already contains one or more stereocenters.

The origin of this selectivity is rooted in the principles of chemical kinetics and thermodynamics. The formation of different stereoisomers proceeds through distinct transition states, which are high-energy intermediates on the reaction pathway. The difference in the activation energies of these competing transition states determines the ratio of the products. A lower activation energy for one pathway means that it will proceed at a faster rate, leading to the preferential formation of the corresponding stereoisomer. This is known as kinetic control. For example, a difference in activation energies of just 1 kcal/mol can result in a more than six-fold difference in reaction rates at room temperature, leading to high diastereoselectivity. nih.gov Therefore, understanding and controlling the energies of these transition states is the key to achieving high stereoselectivity in the synthesis of compounds like (S)-ethyl 3,4-dihydroxybutanoate. nih.gov

Rational Design of Stereoselective Catalysts and Biocatalysts for this compound Synthesis

The rational design of catalysts is a cornerstone of modern asymmetric synthesis, aiming to create catalysts that can achieve high efficiency and selectivity. numberanalytics.com While many effective chiral catalysts have been discovered through empirical screening and intuition, a more rational, mechanism-based approach is becoming increasingly viable. pnas.orgpnas.org This involves designing a chiral ligand that modifies a metal center to create a specific chiral environment, thereby influencing the approach of reactants and favoring the formation of one enantiomer. numberanalytics.compnas.org Key strategies in catalyst design include modifying the ligand structure, selecting the appropriate metal, and altering substituents to fine-tune reactivity and selectivity. numberanalytics.com

In the context of synthesizing chiral dihydroxybutanoates, biocatalysis offers a powerful and highly selective alternative. The asymmetric reduction of a ketoester precursor, such as ethyl 4-chloro-3-oxobutanoate (COBE), is a well-studied pathway to obtain the desired (S)-enantiomer with very high purity. nih.gov

Key Research Findings in Biocatalytic Reduction:

Enzyme Screening and Characterization: Researchers have successfully screened microorganisms to find enzymes capable of reducing COBE to its corresponding (S)-alcohol. nih.gov Carbonyl reductases from yeasts like Pichia stipitis and Saccharomyces cerevisiae have been identified as particularly effective. nih.govnih.gov For instance, two novel carbonyl reductases from Pichia stipitis, PsCRI and PsCRII, show promise for the industrial production of the related (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) with an enantiomeric excess greater than 99%. nih.gov Similarly, the YDL124W reductase from Baker's yeast produces (S)-CHBE exclusively. nih.gov

Cofactor Regeneration: These reduction reactions are dependent on a cofactor, typically NADPH or NADH. To make the process economically viable, a cofactor regeneration system is essential. A common strategy involves co-expressing the desired reductase enzyme along with another enzyme, such as glucose dehydrogenase (GDH) from Bacillus megaterium or Bacillus subtilis, in a host organism like E. coli. nih.govnih.gov The GDH oxidizes a cheap substrate like glucose to regenerate the consumed NADPH/NADH, allowing the primary reduction reaction to proceed continuously. nih.govnih.gov

Process Optimization: Studies have compared different reaction setups, including crude enzyme catalysis and whole-cell catalysis in both single-phase aqueous systems and two-phase water/organic solvent systems. nih.gov A water/n-butyl acetate (B1210297) biphasic system using a co-expression catalyst was reported to produce the highest yield of (S)-CHBE, demonstrating the importance of process engineering in biocatalyst design. nih.gov

Table 1: Examples of Biocatalysts for Stereoselective Synthesis of (S)-Hydroxyesters

| Enzyme/System | Source Organism | Substrate | Product | Enantiomeric Excess (ee) | Key Feature |

|---|---|---|---|---|---|

| Carbonyl Reductases (PsCRI, PsCRII) | Pichia stipitis | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99% | High enantioselectivity for industrial potential. nih.gov |

| Reductase YDL124W | Saccharomyces cerevisiae | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) | Exclusive (S)-form | High enantioselectivity; studied with docking models. nih.gov |

Computational Chemistry Approaches to Reaction Pathways and Transition States in Chiral Synthesis

Computational chemistry has become an indispensable tool for investigating the mechanisms of stereoselective reactions. Modern quantum mechanical methods, particularly Density Functional Theory (DFT), allow researchers to model reaction pathways and analyze the structures and energies of transition states with high accuracy. nih.gov This provides profound insights into the molecular origins of stereoselectivity. nih.gov

The transfer of chiral information from a catalyst to a product occurs at the stereodetermining transition state. nih.gov Computational studies have revealed that the stability of this transition state, and thus the stereochemical outcome of the reaction, is delicately controlled by a network of weak, non-covalent interactions. nih.govrsc.org These can include C-H⋯π, C-H⋯O, and hydrogen bonding interactions between the catalyst and the substrates. nih.govrsc.org A purely steric-based argument is often insufficient to explain the observed selectivity; the precise arrangement and electronic nature of these interactions are critical. nih.gov

Applications of Computational Chemistry in Chiral Synthesis:

Mechanism Elucidation: DFT calculations can be used to map out entire potential energy surfaces for a reaction, comparing different possible mechanistic scenarios to determine the most energetically favorable pathway. acs.org

Predicting Stereoselectivity: By calculating the energy difference between the transition states leading to the different stereoisomers, the enantiomeric or diastereomeric excess of a reaction can be predicted. This allows for the in silico screening of potential catalysts and reaction conditions before they are tested in the lab. rsc.org

Catalyst Optimization: Computational models can identify which parts of a catalyst are most crucial for inducing stereoselectivity. rsc.org This knowledge guides the rational design of new catalysts with improved performance by suggesting specific modifications to the catalyst's structure, such as changing substituents on the chiral ligand. rsc.org

Enzyme-Substrate Docking: In biocatalysis, molecular docking and homology modeling are used to visualize how a substrate binds within the active site of an enzyme. nih.gov These models help to elucidate the origins of substrate specificity and enantioselectivity, explaining why a particular enzyme produces the (S)- or (R)-enantiomer. nih.gov

Table 2: Computational Techniques in Mechanistic Studies of Chiral Synthesis

| Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction pathways. | Elucidation of reaction mechanisms; prediction of stereochemical outcomes; understanding the role of non-covalent interactions. nih.govrsc.orgacs.org |

| Ab initio Calculations | Investigation of stereoelectronic effects. | Provides a fundamental understanding of electronic factors controlling stereochemistry. rsc.org |

| Molecular Docking / Homology Modeling | Simulating the binding of a substrate into an enzyme's active site. | Elucidation of enzyme specificity and enantioselectivity by visualizing key interactions. nih.gov |

Future Research Directions and Emerging Applications of S Ethyl 3,4 Dihydroxybutanoate

Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. For (S)-ethyl 3,4-dihydroxybutanoate, future research will prioritize the development of synthetic routes that maximize atom economy, utilize renewable feedstocks, and minimize waste. jocpr.comjk-sci.com

One of the most promising avenues is the catalytic asymmetric dihydroxylation of ethyl but-3-enoate. lucp.netacsgcipr.orgiupac.orgthieme-connect.de This method, in principle, offers 100% atom economy as all atoms of the reactants are incorporated into the final product. While Sharpless asymmetric dihydroxylation using osmium tetroxide is a well-established method, its high toxicity and cost are significant drawbacks. lucp.net Future research is focused on developing more benign and recyclable catalytic systems. Iron-based catalysts, for instance, are emerging as a cost-effective and environmentally friendly alternative to osmium catalysts for asymmetric dihydroxylation reactions. innovationhub.hk The use of hydrogen peroxide as a green oxidant, which produces water as the only byproduct, further enhances the sustainability of this approach. innovationhub.hk

Another key area of exploration is the synthesis of this compound from renewable resources. rsc.org Biomass-derived starting materials, such as L-malic acid, offer a sustainable alternative to petrochemical-based routes. dntb.gov.ua Research is ongoing to develop efficient and scalable processes for the conversion of these bio-based precursors into the target molecule.

Biocatalysis will continue to be a cornerstone of sustainable synthesis. The use of engineered enzymes, such as reductases and dioxygenases, offers high enantioselectivity under mild reaction conditions. acsgcipr.org Future work will focus on discovering and engineering more robust enzymes with improved activity and stability, as well as developing efficient cofactor regeneration systems to enhance the economic viability of these processes.

| Synthetic Approach | Key Features & Advantages | Future Research Focus |

| Catalytic Asymmetric Dihydroxylation | High atom economy; direct conversion of simple precursors. lucp.netacsgcipr.org | Development of non-toxic, recyclable catalysts (e.g., iron-based); use of green oxidants like H₂O₂. innovationhub.hk |

| Synthesis from Renewable Feedstocks | Reduces reliance on fossil fuels; utilizes abundant biomass. rsc.org | Optimization of conversion pathways from bio-based molecules like L-malic acid. dntb.gov.ua |

| Biocatalysis | High enantioselectivity; mild reaction conditions; environmentally benign. acsgcipr.org | Enzyme discovery and engineering for enhanced stability and activity; efficient cofactor regeneration. |

Diversification of Applications in Emerging Areas of Organic Chemistry and Polymer Science

The unique stereochemistry and bifunctional nature of this compound make it an attractive monomer for the synthesis of novel polymers with tailored properties. Its chirality can be exploited to create polymers with specific optical or biological activities.

A significant emerging application lies in the field of biodegradable polymers. nih.govresearchgate.net The incorporation of this compound into polyester (B1180765) backbones can enhance their biodegradability and biocompatibility. nih.gov These materials have potential applications in biomedical devices, drug delivery systems, and environmentally friendly packaging. nih.govresearchgate.net Research in this area will focus on controlling the polymer's molecular weight, thermal properties, and degradation rate through copolymerization with other monomers like diacids or by synthesizing block copolymers. nih.gov

Furthermore, the diol functionality of this compound allows for its use in the synthesis of functional polymers. For example, it can be used to create poly(ester-carbonate)s or other copolymers with specific functionalities for applications in materials science. rsc.org The development of polymers derived from this chiral diol could lead to new materials with advanced properties for a range of applications.

Another avenue of exploration is the ring-opening polymerization of lactones derived from this compound. dntb.gov.uaresearchgate.netbohrium.comresearchgate.net This approach offers excellent control over the polymer's architecture and molecular weight, enabling the synthesis of well-defined polymers for high-performance applications. researchgate.netbohrium.com

| Application Area | Potential Impact | Research Direction |

| Biodegradable Polyesters | Environmentally friendly plastics; biomedical applications. nih.govresearchgate.net | Synthesis of copolymers with controlled degradation rates and mechanical properties. nih.gov |

| Functional Polymers | Materials with tailored optical, thermal, or biological properties. | Incorporation into poly(ester-carbonate)s and other advanced polymer architectures. rsc.org |

| Ring-Opening Polymerization | Well-defined polymer structures; high-performance materials. researchgate.netbohrium.com | Synthesis and polymerization of novel lactones derived from the title compound. |

Integration of Chemoinformatics and High-Throughput Screening for Discovery and Optimization in Chiral Synthesis

The discovery and optimization of synthetic routes and applications for chiral molecules like this compound can be significantly accelerated through the integration of computational tools and high-throughput screening techniques. youtube.comyoutube.com

Chemoinformatics and machine learning are powerful tools for predicting the outcome of chemical reactions and identifying promising catalyst candidates. arxiv.orgbeilstein-journals.orgrsc.orgnih.gov By analyzing large datasets of reaction data, machine learning models can be trained to predict the enantioselectivity and yield of a given reaction, thereby guiding experimental efforts towards the most promising conditions. arxiv.orgbeilstein-journals.orgrsc.orgnih.gov This data-driven approach can dramatically reduce the time and resources required for reaction optimization. beilstein-journals.org In the context of synthesizing this compound, these methods can be used to screen virtual libraries of catalysts for asymmetric dihydroxylation or to optimize the conditions for biocatalytic reductions.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of catalysts, enzymes, or reaction conditions. nih.govnih.govrsc.org For instance, HTS can be employed to screen enzyme libraries to identify variants with improved activity or selectivity for the synthesis of this compound. nih.govnih.gov Similarly, robotic platforms can be used to rapidly test a wide range of reaction parameters, such as solvents, temperatures, and catalyst loadings, to quickly identify optimal conditions. youtube.com The combination of chemoinformatics-guided design and HTS-driven experimentation creates a powerful workflow for the rapid discovery and optimization of new synthetic methodologies.

| Technology | Role in Chiral Synthesis | Future Outlook |

| Chemoinformatics & Machine Learning | Prediction of reaction outcomes (e.g., enantioselectivity); virtual screening of catalysts. arxiv.orgbeilstein-journals.orgrsc.orgnih.gov | Development of more accurate and generalizable predictive models; integration with automated synthesis platforms. chiralpedia.com |

| High-Throughput Screening (HTS) | Rapid screening of enzyme and catalyst libraries; optimization of reaction conditions. nih.govnih.govrsc.org | Miniaturization of screening assays; development of novel HTS-compatible reactions. youtube.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-ethyl 3,4-dihydroxybutanoate, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound is typically synthesized via esterification of (S)-3,4-dihydroxybutanoic acid with ethanol under acid catalysis. Alternatively, asymmetric reduction of ethyl 3,4-dioxobutanoate using chiral catalysts (e.g., Corey-Bakshi-Shibata) can achieve enantioselectivity. Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., dichloromethane or THF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the enantiomer .

- Data Consideration : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (chiral column, isocratic elution).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : In DMSO-d₆, expect signals for hydroxyl protons (δ 4.5–5.5, broad), ethyl ester (δ 1.2–1.3 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and diastereotopic methylene protons (δ 2.5–3.0 ppm). Coupling constants (J) help confirm stereochemistry .

- IR Spectroscopy : Strong absorption bands for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 163.1 (C₆H₁₂O₄).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, amber glass containers under nitrogen at 4°C to prevent oxidation and hydrolysis. Avoid prolonged exposure to light, moisture, or high temperatures (>25°C). For lab use, prepare aliquots in anhydrous solvents (e.g., dry DMSO) and confirm stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what analytical methods validate optical purity?

- Methodological Answer :

- Catalytic Asymmetric Reduction : Use Ru-BINAP complexes or enzymatic reduction (e.g., ketoreductases) to enhance ee. Optimize pH (6.5–7.5 for enzymes) and co-factor recycling (e.g., NADPH).

- Chiral HPLC : Employ columns like Chiralpak AD-H or OD-H with hexane/isopropanol (90:10) at 1 mL/min. Compare retention times with racemic standards.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., [α]D²⁵ = +15° for high-purity (S)-enantiomer) .

Q. What computational approaches predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model phase I/II metabolism. Key reactions include ester hydrolysis (via carboxylesterases) and glucuronidation of hydroxyl groups.

- Docking Studies : Simulate interactions with metabolic enzymes (e.g., CYP450 isoforms) using AutoDock Vina. Prioritize isoforms with high binding affinity (e.g., CYP3A4) for in vitro validation .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Meta-Analysis : Compile data from peer-reviewed studies and assess variables (e.g., cell lines, assay conditions). Use statistical tools (ANOVA, Cohen’s d) to quantify effect size discrepancies.

- Dose-Response Validation : Replicate experiments across multiple labs with standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Cross-validate using orthogonal assays (e.g., LC-MS for metabolite quantification vs. fluorescence-based readouts) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.